2-Hydroxyethyl 4-nitrophenyl sulfide
Overview
Description
2-Hydroxyethyl 4-nitrophenyl sulfide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-[(4-nitrophenyl)thio]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Convenient Synthesis Techniques : A study presented a convenient one-step synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, demonstrating the compound's utility in organic synthesis Rangnekar & Mavlankar, 1991.
- Kinetics of Pyridinolysis : The kinetics and mechanisms of the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates in aqueous ethanol were studied, providing insights into reaction pathways and the influence of substituents Castro et al., 2004.
- Ultrasound Effects on Hydrolysis : Research into the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol under ultrasound demonstrated the influence of solvent interactions on reaction rates Salmar et al., 2006.
Reaction Mechanisms and Catalysis
- Aminolysis and Pyridinolysis : Studies on the aminolysis and pyridinolysis of O-aryl S-(4-nitrophenyl) thiocarbonates in aqueous ethanol provided detailed kinetic analysis and insights into the mechanism, showcasing the compound's role in understanding reaction intermediates Castro et al., 2008.
- Enantioselective Catalysis : Research on catalysts for the asymmetric Henry reaction highlighted the role of 4-nitrobenzaldehyde derivatives in achieving high yields and enantioselectivities, underscoring the importance of such compounds in synthetic chemistry Constable et al., 2009.
Structural Studies
- Crystal Structure Analysis : The crystal structure of a molecular complex involving 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol was determined, showcasing the compound's utility in structural chemistry Kochetov & Kuz’mina, 2007.
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxyethyl 4-nitrophenyl sulfide are cysteine residues in proteins . These residues play a crucial role in protein structure and function, often forming disulfide bonds that help maintain the three-dimensional structure of proteins.
Mode of Action
This compound interacts with its targets by reacting with cysteine residues in proteins , leading to the formation of a covalent adduct . This interaction can alter the structure and function of the protein, potentially leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By forming a covalent adduct with cysteine residues, it could potentially alter protein function, leading to changes in cellular signaling, metabolism, or other processes .
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZERYSWJUUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065398 | |
Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-76-8 | |
Record name | 2-[(4-Nitrophenyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13287-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((4-nitrophenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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